molecular formula C7H6ClN3O B13133808 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B13133808
M. Wt: 183.59 g/mol
InChI Key: MNFARTLXXAEXJS-UHFFFAOYSA-N
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Description

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound featuring a fused imidazo-pyrazine core with chlorine and methoxy substituents at positions 3 and 8, respectively. This structure imparts unique electronic and steric properties, influencing its reactivity and biological activity. The chlorine atom at C3 is electron-withdrawing, while the methoxy group at C8 is electron-donating, creating a polarized system that enhances electrophilic substitution at C3 .

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

3-chloro-8-methoxyimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6ClN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3

InChI Key

MNFARTLXXAEXJS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=NC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyrazine with methoxyamine, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring.

Industrial Production Methods: Industrial production of 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyrazine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with various functional groups.

Scientific Research Applications

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-8-methoxyimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its application.

Comparison with Similar Compounds

Comparison with Similar Imidazo[1,2-a]pyrazine Derivatives

Structural and Electronic Differences

Compound Substituents Key Properties
3-Chloro-8-methoxyimidazo[1,2-a]pyrazine C3-Cl, C8-OCH₃ Enhanced electrophilic reactivity at C3 due to electron-donating OCH₃ ; moderate lipophilicity.
8-Chloro-2-arylimidazo[1,2-a]pyrazines (e.g., 21a ) C2-Ar, C8-Cl Electron-withdrawing Cl at C8 reduces C3 reactivity; aryl groups at C2 improve binding to bacterial targets .
3-Aryl-8-chloroimidazo[1,2-a]pyrazines (e.g., 20a ) C3-Ar, C8-Cl Aryl groups at C3 enhance steric bulk; Cl at C8 stabilizes intermediates in synthesis .
6-Substituted imidazo[1,2-a]pyrazines (e.g., H⁺/K⁺-ATPase inhibitors) C6-substituents (e.g., alkyl, alkoxy) C6 substituents optimize binding to gastric proton pumps; higher metabolic stability .
2-Phenylimidazo[1,2-a]pyrazin-3-amine C2-Ph, C3-NH₂ NH₂ at C3 facilitates hydrogen bonding in CDK9 inhibition; phenyl enhances π-stacking .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 3-Cl/8-OCH₃ combination balances polarity, likely improving solubility over 8-Cl analogs .

Biological Activity

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

3-Chloro-8-methoxyimidazo[1,2-a]pyrazine features a unique structure that contributes to its biological activity. The presence of a chlorine atom at the 3-position and a methoxy group at the 8-position enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrazine derivatives, including 3-chloro-8-methoxyimidazo[1,2-a]pyrazine. The compound has shown promising results against various bacterial strains.

Compound MIC (μg/mL) Target Organism
3-Chloro-8-methoxyimidazo[1,2-a]pyrazine32Staphylococcus aureus
3-Chloro-8-methoxyimidazo[1,2-a]pyrazine16Escherichia coli

These results indicate that 3-chloro-8-methoxyimidazo[1,2-a]pyrazine exhibits moderate to strong antibacterial activity, comparable to established antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyrazines has been explored in various research contexts. Compounds in this class have shown cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism of action for 3-chloro-8-methoxyimidazo[1,2-a]pyrazine is not fully elucidated but is believed to involve:

  • Intercalation into DNA , disrupting replication.
  • Inhibition of key enzymes involved in cellular processes.
  • Modulation of signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of 3-chloro-8-methoxyimidazo[1,2-a]pyrazine:

  • Antibacterial Efficacy : A study evaluated various imidazo derivatives for their antibacterial properties using microbroth dilution methods. The findings indicated that compounds similar to 3-chloro-8-methoxyimidazo[1,2-a]pyrazine exhibited effective inhibition against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Screening : Research focusing on the cytotoxic effects of imidazo derivatives revealed that many compounds showed significant activity against cancer cell lines such as HeLa and MCF-7. This suggests a promising avenue for further investigation into the anticancer potential of 3-chloro-8-methoxyimidazo[1,2-a]pyrazine.

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